molecular formula C10H4Cl2F3NO B13728158 1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone

1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone

Cat. No.: B13728158
M. Wt: 282.04 g/mol
InChI Key: FEKQISYRGQZTPM-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone typically involves the reaction of 4,5-dichloroindole with a trifluoroacetylating agent. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or chloroform.

    Catalyst: Acid catalysts like trifluoroacetic acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various functionalized indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of dichloro and trifluoro groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanol: A similar compound with an alcohol group instead of a ketone.

    1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethane: A related compound with a simpler structure.

Uniqueness

1-(4,5-Dichloro-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of both dichloro and trifluoro groups, which may confer distinct chemical and biological properties compared to other indole derivatives. These groups can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H4Cl2F3NO

Molecular Weight

282.04 g/mol

IUPAC Name

1-(4,5-dichloro-1H-indol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H4Cl2F3NO/c11-5-1-2-6-7(8(5)12)4(3-16-6)9(17)10(13,14)15/h1-3,16H

InChI Key

FEKQISYRGQZTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C(=O)C(F)(F)F)Cl)Cl

Origin of Product

United States

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